Z-beta-Ala-osu

説明

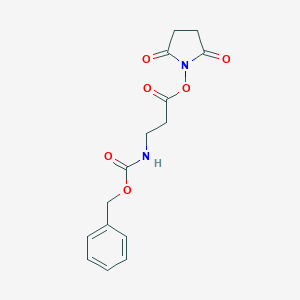

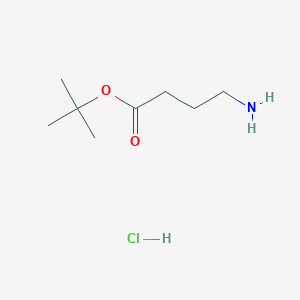

“Z-beta-Ala-osu” is an alanine derivative . It is a compound used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of Z-beta-Ala-osu involves several chemical reactions and purification steps .

Molecular Structure Analysis

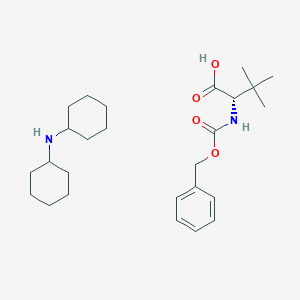

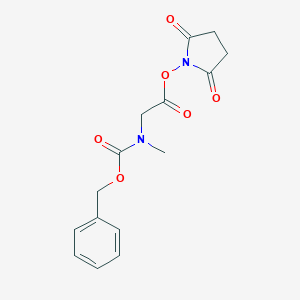

The molecular formula of Z-beta-Ala-osu is C15H16N2O6 . It has an average mass of 320.297 Da and a monoisotopic mass of 320.100830 Da . Z-beta-Ala-osu contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .

Chemical Reactions Analysis

Z-beta-Ala-osu is involved in several chemical reactions during its synthesis . It is also used in peptide synthesis as a coupling reagent .

Physical And Chemical Properties Analysis

Z-beta-Ala-osu has a molecular weight of 320.3 . It appears as a solid, white to off-white in color .

科学的研究の応用

-

Biotechnology and Microbiology

- β-Alanine is an important intermediate with numerous applications in food and feed additives, pharmaceuticals, polymeric materials, and electroplating industries .

- An efficient and environmentally safe method for β-Ala production was developed by co-expressing two different subtypes of l-aspartate-α-decarboxylase (ADC). A bacterial ADC from Bacillus subtilis (BSADC) and an insect ADC from Tribolium castaneum (TCADC) use pyruvoyl and pyridoxal-5′-phosphate (PLP) as cofactor, respectively .

- 3050 mM (271.5 g/L) β-Ala was achieved from l-aspartic acid by using the whole-cell biocatalyst co-expressing BSADC and TCADC, corresponding to a conversion rate of 92.4% .

-

Medicine and Health

- β-Alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

- β-Alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

-

Environmental Applications

-

Food and Feed Additives

Safety And Hazards

Z-beta-Ala-osu should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-beta-Ala-osu | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)